molecular formula C20H12Br2O2 B123298 (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS No. 149821-06-7

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Cat. No. B123298
M. Wt: 444.1 g/mol
InChI Key: BRTBEAXHUYEXSY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the compound’s appearance, odor, and other physical characteristics.



Synthesis Analysis

This involves detailing the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes the compound’s reactivity towards other substances.


Scientific Research Applications

Synthesis and Characterization

  • Polymerization and Lewis Acid Catalysis : Derivatives of 6,6‘-Dibromo-1,1‘-bi-2-naphthol have been polymerized using nickel complexes as catalysts. The resulting polymers, known as poly(BINOL)s, exhibit properties useful in basic water solutions and show potential as novel polymeric Lewis acid complexes, enhancing the efficiency of catalytic reactions like the Mukaiyama aldol condensation (Hu et al., 1996).

Chemical Synthesis and Reactions

  • Synthesis of Chiral Binaphthol Derivatives : A method involving intramolecular rearrangement has been described for preparing sterically hindered chiral binaphthol derivatives, which are crucial for various synthetic applications (Maruoka et al., 1988).
  • Enantiomeric Purity Determination in Flavanones : This compound has been used as a chiral solvating agent for determining the enantiomeric purity and absolute configuration of flavanones using NMR spectroscopy, demonstrating its utility in analytical chemistry (Du et al., 2015).

Material Science and Engineering

  • Chiral Polyurethane Synthesis : (R)-1,1'-Bi(2-naphthol) reacted with certain compounds leads to the formation of linear polyurethane and cyclic compounds, suggesting its use in material science and polymer chemistry (Gudeangadi et al., 2015).

Catalysis

  • Catalyst in Enantioselective Reactions : A BINOLate-zinc complex prepared from this compound was found to be highly efficient as a catalyst for enantioselective hetero-Diels−Alder reactions, showcasing its role in enhancing reaction selectivity and efficiency (Du et al., 2002).

Molecular Recognition and Analysis

  • Molecular Recognition Host System : This compound forms a charge-transfer complex that shows selective molecular recognition, indicating its potential in chemical sensing applications (Imai et al., 2007).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves discussing potential applications of the compound and areas for future research.


properties

IUPAC Name

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTBEAXHUYEXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347530
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

CAS RN

111795-43-8, 119707-74-3
Record name 3,3'-Dibromo-1,1'-bi-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-3,3'-Dibromo-1,1'-bi-2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Du, Y Li, S Ma, R Wang, B Li, F Guo… - Journal of Natural …, 2015 - ACS Publications
The enantiomeric purity and absolute configuration of flavanones were first determined using (S)-3,3′-dibromo-1,1′-bi-2-naphthol as a chiral solvating agent by means of 1 H NMR …
Number of citations: 17 pubs.acs.org
AR De Souza, VF Ximenes… - … of Ernest L. Eliel Volume 2, 2017 - ACS Publications
The Electronic Circular Dichroism Spectrum (ECD) is a valuable tool to study the unknown absolute configuration of an optically active molecule. And the comparison between …
Number of citations: 3 pubs.acs.org
H Du, X Zhang, Z Wang, K Ding - Tetrahedron, 2005 - Elsevier
This paper describes the successful development of a series of chiral zinc catalysts containing (R)-3,3′-Br 2 -BINOL ligand and various diimine activators for enantioselective HDA …
Number of citations: 47 www.sciencedirect.com
J Yi, G Du, Y Yang, Y Li, Y Li, F Guo - Tetrahedron: Asymmetry, 2016 - Elsevier
Commercially available chiral solvating agents (R)- and (S)-BINOL were applied to the enantiodifferentiation of natural isoflavanones via 1 H NMR spectroscopy. The absolute …
Number of citations: 21 www.sciencedirect.com
RJ Faggyas, EDD Calder, C Wilson… - The Journal of Organic …, 2017 - ACS Publications
A one-pot catalytic enantioselective allylboration/Mizoroki–Heck reaction of 2-bromoaryl ketones has been developed for the asymmetric synthesis of 3-methyleneindanes bearing a …
Number of citations: 6 pubs.acs.org
S Ma, Y Huang, Y Zhao, G Du, L Feng, C Huang… - Phytochemistry …, 2016 - Elsevier
Three new prenylflavones 2(R,S)-4′-hydroxy-6,7-[2-(1-methoxy-1-methylethyl)-furano]-flavanone (1), 4′,7-dihydroxy-3′,5′-diprenyl-isoflavone (2) and 3,4′,7-trihydroxy-2-methoxy-…
Number of citations: 27 www.sciencedirect.com
RJ Faggyas - 2019 - theses.gla.ac.uk
The first section describes the development of an asymmetric one-pot synthesis of 1-alkylindan-1-ols involving an enantioselective allylboration of 2’-bromoaryl alkyl ketones followed …
Number of citations: 4 theses.gla.ac.uk
F Balzano, G Uccello-Barretta, F Aiello - Chiral analysis, 2018 - Elsevier
This chapter will focus on the use of chiral solvating agents (CSAs) for the detection and quantification of enantiomeric substrates by nuclear magnetic resonance spectroscopy, with the …
Number of citations: 17 www.sciencedirect.com
R Sardella, F Ianni, M Marinozzi… - Current Medicinal …, 2017 - ingentaconnect.com
In response to the outburst of research in the field of synthetic medicinal chemistry, enantioselective chromatography methods based on the use of chiral stationary phases (CSPs) found …
Number of citations: 29 www.ingentaconnect.com
G Li, M Ma, G Wang, X Wang, X Lei - Frontiers in Chemistry, 2020 - frontiersin.org
A new optically active BINOL-amino alcohol has been designed and synthesized in a good yield and applied as chiral nuclear magnetic resonance (NMR) solvating agent for …
Number of citations: 8 www.frontiersin.org

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